[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol
Overview
Description
[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol is an organic compound with the molecular formula C12H18N2O This compound features a phenyl ring substituted with an amino group, a hydroxymethyl group, and a 4-methylpiperazin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol typically involves multi-step organic reactions One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group The piperazine ring is then introduced through nucleophilic substitution reactions
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include:
Oxidation: 3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid.
Reduction: 3-Amino-4-(4-methylpiperazin-1-yl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid
- 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
- 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride
Uniqueness
Compared to similar compounds, [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and interactions, making it a versatile compound in various research applications.
Properties
IUPAC Name |
[3-amino-4-(4-methylpiperazin-1-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8,16H,4-7,9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFKRVNYSVQJOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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